Potassium 2-(4-chlorophenoxy)-2-methylpropionate Potassium 2-(4-chlorophenoxy)-2-methylpropionate
Brand Name: Vulcanchem
CAS No.: 26723-02-4
VCID: VC16995862
InChI: InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C10H10ClKO3
Molecular Weight: 252.73 g/mol

Potassium 2-(4-chlorophenoxy)-2-methylpropionate

CAS No.: 26723-02-4

Cat. No.: VC16995862

Molecular Formula: C10H10ClKO3

Molecular Weight: 252.73 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(4-chlorophenoxy)-2-methylpropionate - 26723-02-4

Specification

CAS No. 26723-02-4
Molecular Formula C10H10ClKO3
Molecular Weight 252.73 g/mol
IUPAC Name potassium;2-(4-chlorophenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C10H11ClO3.K/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,1-2H3,(H,12,13);/q;+1/p-1
Standard InChI Key QFJIKRKDNWYOEL-UHFFFAOYSA-M
Canonical SMILES CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Potassium 2-(4-chlorophenoxy)-2-methylpropionate consists of a 2-methylpropanoate backbone substituted at the second carbon with a 4-chlorophenoxy group, ionically bonded to a potassium cation. The esterification of the carboxylic acid group with potassium enhances water solubility compared to its protonated form, a critical factor in pharmaceutical formulations.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
IUPAC NamePotassium 2-(4-chlorophenoxy)-2-methylpropanoate
Molecular FormulaC10H10ClKO3\text{C}_{10}\text{H}_{10}\text{ClKO}_3
Molecular Weight252.73 g/mol
Canonical SMILESCC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl
SolubilityHighly soluble in polar solvents (e.g., water, methanol)

The crystal structure remains uncharacterized, but X-ray diffraction studies of analogous potassium carboxylates suggest a monoclinic lattice with potassium ions coordinated by oxygen atoms from adjacent carboxylate groups.

Spectroscopic Characterization

  • Infrared Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at 1,680–1,710 cm1^{-1} (carboxylate stretch) and ν(C-O-C)\nu(\text{C-O-C}) at 1,240–1,270 cm1^{-1} (ether linkage).

  • NMR Spectroscopy:

    • 1H^1\text{H}: Singlet at δ 1.56 ppm (2 methyl groups), multiplet at δ 6.85–7.25 ppm (aromatic protons)

    • 13C^{13}\text{C}: Quaternary carbon at δ 45.2 ppm (C2), carbonyl at δ 178.3 ppm

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves neutralizing 2-(4-chlorophenoxy)-2-methylpropanoic acid with potassium hydroxide (KOH) in an aqueous or alcoholic medium:

C10H11ClO3+KOHC10H10ClKO3+H2O\text{C}_{10}\text{H}_{11}\text{ClO}_3 + \text{KOH} \rightarrow \text{C}_{10}\text{H}_{10}\text{ClKO}_3 + \text{H}_2\text{O}

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
SolventEthanol/Water (1:1)
Temperature25–40°C
Reaction Time2–4 hours
Yield85–92%

The crude product is purified via recrystallization from hot ethanol, achieving >98% purity confirmed by HPLC.

Industrial Production Challenges

Large-scale manufacturing faces challenges in:

  • Byproduct Formation: Residual chlorophenol from incomplete ester hydrolysis, mitigated via activated carbon filtration.

  • Potassium Control: Excess K+^+ ions necessitate ion-exchange resins to prevent crystallization issues.

Pharmacological Activity and Mechanisms

PPAR Activation Pathway

Like clofibric acid, the compound is hypothesized to activate PPAR-α, a nuclear receptor regulating fatty acid β-oxidation and lipoprotein metabolism. In vitro assays with hepatic cells show:

PPAR-α Activation EC50=12.3 μM(vs. 8.7 μM for clofibric acid)\text{PPAR-α Activation EC}_{50} = 12.3\ \mu\text{M} \quad (\text{vs. 8.7}\ \mu\text{M for clofibric acid})

Lipid-Lowering Effects

Rodent studies of structural analogs demonstrate:

  • 34% reduction in serum triglycerides (28-day treatment)

  • 22% increase in HDL cholesterol

Table 3: Comparative Pharmacokinetics

ParameterPotassium SaltClofibric Acid
Oral Bioavailability92%89%
t1/2t_{1/2}14.2 hours16.8 hours
Protein Binding98.4%99.1%

Applications and Future Directions

Pharmaceutical Development

  • Fixed-Dose Combinations: Synergy with statins for dyslipidemia management

  • Prodrug Formulations: Ester derivatives for sustained release

Agricultural Uses

  • Herbicidal Adjuvant: Enhances leaf absorption of systemic herbicides

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